2-Bromo-5-chlorobenzotrifluoride
Overview
Description
2-Bromo-5-chlorobenzotrifluoride is an organic compound with the molecular formula C7H3BrClF3. It is a clear, colorless to slightly yellow liquid at room temperature. This compound is used in various chemical synthesis processes due to its unique reactivity and properties.
Mechanism of Action
Target of Action
It’s known that this compound is used in chemical synthesis , suggesting that it may interact with various molecular targets depending on the specific reaction conditions.
Biochemical Pathways
As a synthetic reagent, it’s used in the preparation of various organic compounds , implying that it could be involved in multiple biochemical pathways depending on the context of its use.
Result of Action
It’s known to be used in the synthesis of other organic compounds , suggesting that its primary effect is the formation of new covalent bonds leading to the creation of new molecules.
Action Environment
The action, efficacy, and stability of 2-Bromo-5-chlorobenzotrifluoride can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For instance, its physical state is liquid at 20°C , and it has a boiling point of 179-180°C . These properties suggest that its reactivity and stability could vary significantly under different environmental conditions.
Biochemical Analysis
Biochemical Properties
2-Bromo-5-chlorobenzotrifluoride plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it is used in the preparation of 6-[4-chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine and 4,4′-dichloro-2,2′-bis(trifluoromethyl)diphenyl sulphone . These interactions often involve nucleophilic aromatic substitution reactions, where the compound acts as an electrophile, reacting with nucleophiles to form new products .
Molecular Mechanism
At the molecular level, this compound exerts its effects through nucleophilic aromatic substitution reactions. This mechanism involves the replacement of a substituent on the aromatic ring with a nucleophile. The compound’s bromine and chlorine atoms make it highly reactive, allowing it to form new chemical bonds with nucleophiles. This process is facilitated by the electron-withdrawing trifluoromethyl group, which stabilizes the intermediate Meisenheimer complex formed during the reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are crucial factors. The compound is relatively stable under standard storage conditions, but it may degrade over time when exposed to light and air. Long-term studies on its effects on cellular function are limited, but it is essential to consider its stability and potential degradation products when conducting in vitro or in vivo experiments .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis of complex organic molecules. It interacts with enzymes and cofactors that facilitate its transformation into other chemical compounds. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within cells can impact its biochemical activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its activity and function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-chlorobenzotrifluoride can be synthesized through several methods. One common method involves the bromination and chlorination of benzotrifluoride. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a chlorinating agent like chlorine gas or sulfuryl chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chlorobenzotrifluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound to less oxidized forms, such as benzyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Products include substituted benzotrifluorides with various functional groups.
Oxidation: Products are typically benzoic acid derivatives.
Reduction: Products include benzyl derivatives and other reduced forms.
Scientific Research Applications
2-Bromo-5-chlorobenzotrifluoride is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of potential therapeutic agents and drug intermediates.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chlorobenzotrifluoride
- 2-Bromo-3-chlorobenzotrifluoride
- 2-Bromo-6-chlorobenzotrifluoride
Uniqueness
2-Bromo-5-chlorobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This uniqueness makes it valuable in selective synthesis processes and applications where specific reactivity is required.
Properties
IUPAC Name |
1-bromo-4-chloro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3/c8-6-2-1-4(9)3-5(6)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTIALFVJOFNPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187972 | |
Record name | 2-Bromo-5-chlorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344-65-0 | |
Record name | 1-Bromo-4-chloro-2-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=344-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-chlorobenzotrifluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-5-chlorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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